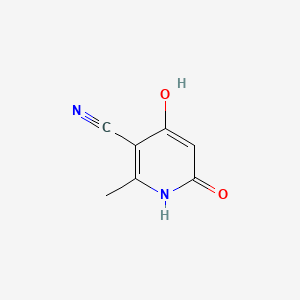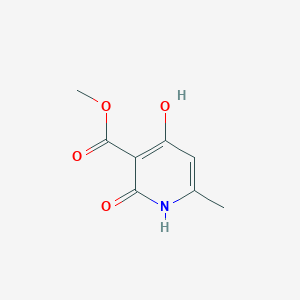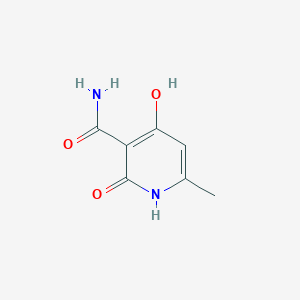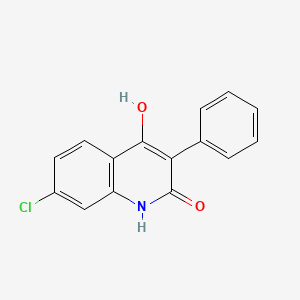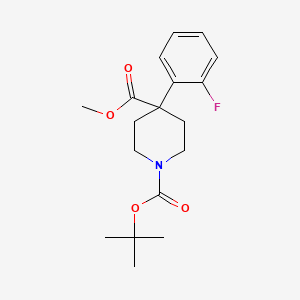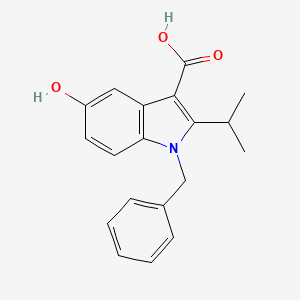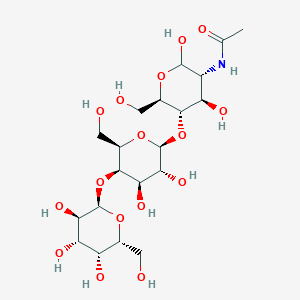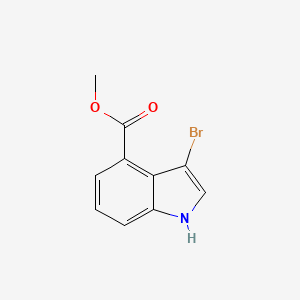
3-Methyl-1-hexylcyclohexane
Overview
Description
3-Methyl-1-hexylcyclohexane is an organic compound with the molecular formula C13H26. It is a cycloalkane derivative, featuring a cyclohexane ring substituted with a methyl group at the third carbon and a hexyl group at the first carbon. This compound is part of a broader class of cycloalkanes, which are known for their ring structures and stability.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkenes: One common synthetic route involves the hydrogenation of 3-methyl-1-hexene using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of cyclohexane with hexyl chloride in the presence of an aluminum chloride (AlCl3) catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic hydrogenation or alkylation processes, often involving continuous flow reactors to ensure efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Halogenation reactions can substitute hydrogen atoms with halogens, forming alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: 3-Methyl-1-hexylcyclohexanone or 3-Methyl-1-hexylcyclohexanol.
Reduction: 3-Methyl-1-hexane.
Substitution: 3-Methyl-1-hexylcyclohexyl chloride or bromide.
Scientific Research Applications
3-Methyl-1-hexylcyclohexane has various applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Medicine: It may be explored for its potential as a bioactive molecule in drug development.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-1-hexylcyclohexane exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
1-Hexyl-3-methylcyclohexane: Similar structure but different isomer.
1-Methyl-3-hexylcyclohexane: Different position of substituents on the cyclohexane ring.
1-Hexyl-2-methylcyclohexane: Different position of methyl group.
Uniqueness: 3-Methyl-1-hexylcyclohexane is unique due to its specific arrangement of substituents, which can influence its reactivity and physical properties compared to its isomers.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-hexyl-3-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSBYDVSKONQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698987 | |
| Record name | 1-Hexyl-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-35-8 | |
| Record name | 1-Hexyl-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



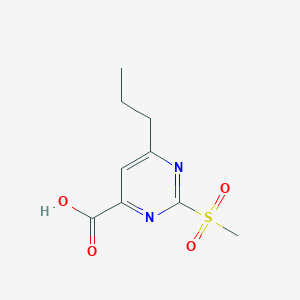
![2-[(1R,4S)-2-Bicyclo[2.2.1]heptanyl]ethanamine](/img/structure/B1505827.png)
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B1505829.png)

